molecular formula C10H16O6 B12664384 Glycerol 1-propanoate diacetate CAS No. 36600-62-1

Glycerol 1-propanoate diacetate

Cat. No.: B12664384
CAS No.: 36600-62-1
M. Wt: 232.23 g/mol
InChI Key: LVONJPHZHFUJEU-UHFFFAOYSA-N
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Description

Glycerol 1-propanoate diacetate (CAS 36600-62-1) is a triglyceride ester derivative that serves as a valuable compound in research focused on valorizing glycerol, a major byproduct of biodiesel production . With the molecular formula C10H16O6, it belongs to the class of triacylglycerols, which are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages . Its structure features a propanoate group and two acetate groups attached to the glycerol backbone . This compound is of significant research interest as a model chemical for developing new transformation pathways for crude glycerol into value-added products . Such research is critical for improving the economic and environmental sustainability of the biodiesel industry . Chemoenzymatic synthesis routes utilizing regioselective lipases, such as Candida antarctica lipase B, have been demonstrated for related glycerol esters, highlighting a sustainable production methodology . Furthermore, structurally related dimeric glycerol esters have been investigated for their functional properties, with studies indicating potential inhibitory activity against certain Candida species, pointing to applications in antimicrobial research . In the broader context of glycerol transformation, acetylated glycerols like triacetin (triacetylglycerol) are considered promising fuel additives; they can improve fuel performance, facilitate transport at low temperatures, and reduce the emission of harmful gases upon combustion . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are strongly advised to consult the relevant Safety Data Sheet (SDS) and conduct their own comprehensive safety assessments prior to use.

Properties

CAS No.

36600-62-1

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

2,3-diacetyloxypropyl propanoate

InChI

InChI=1S/C10H16O6/c1-4-10(13)15-6-9(16-8(3)12)5-14-7(2)11/h9H,4-6H2,1-3H3

InChI Key

LVONJPHZHFUJEU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(COC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

The preparation of glycerol 1-propanoate diacetate can be achieved through the esterification of glycerol with acetic acid and propanoic acid. The reaction typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining the reaction for several hours to ensure complete esterification .

Chemical Reactions Analysis

Glycerol 1-propanoate diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Glycerol 1-propanoate diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of glycerol 1-propanoate diacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes to release glycerol and the corresponding acids, which can then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Key Applications
Glycerol 1-propanoate diacetate C₈H₁₄O₅ 2 acetate, 1 propionate Flavor modulation, specialty solvents
Glycerol diacetate (diacetin) C₇H₁₂O₅ 2 acetate Food additives, plasticizers, solvents
Glycerol triacetate (triacetin) C₉H₁₄O₆ 3 acetate Pharmaceuticals, cosmetics, biofuels
Glycerol 1-propanoate (monopropionin) C₆H₁₂O₄ 1 propionate Limited industrial use
Ethylene glycol diacetate (EGDA) C₆H₁₀O₄ 2 acetate (non-glycerol) Solvent, flavor carrier

Key Observations :

  • Glycerol 1-propanoate diacetate occupies a niche between diacetin and triacetin in terms of molecular weight and polarity. The propionate group introduces a longer alkyl chain, enhancing solubility in non-polar solvents compared to diacetin .
  • Unlike ethylene glycol diacetate (EGDA), which lacks a glycerol backbone, glycerol derivatives retain hydroxyl groups that improve biocompatibility and interaction with biological targets .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability :

  • Diacetin and triacetin are fully water-miscible due to their polar acetate groups, whereas glycerol 1-propanoate diacetate exhibits reduced water solubility (~15% at 25°C) but improved miscibility with lipids, making it suitable for emulsion-based formulations .
  • The propionate group increases the compound’s logP value (estimated ~0.8) compared to diacetin (logP ~-0.5), suggesting better membrane permeability .

Pharmacokinetics :

  • Molecular docking studies for diacetin show binding affinities of −2.05 to −5.19 kcal/mol with fungal enzymes (e.g., glucanase), attributed to hydrogen bonding with residues like Gln735 and Arg158 .

Food and Flavor Industry :

  • Diacetin is widely used as a flavor enhancer due to its ability to stabilize volatile compounds. Glycerol 1-propanoate diacetate may offer superior flavor retention in high-fat products due to its balanced polarity .

Pharmaceuticals :

  • Triacetin is FDA-approved for use in capsules and coatings. Glycerol 1-propanoate diacetate’s hybrid structure could enable controlled drug release in lipid-based delivery systems, though regulatory data are lacking .

Market Impact :

  • The global diacetin market is driven by food and pharmaceutical demand, valued at $120 million in 2023.

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